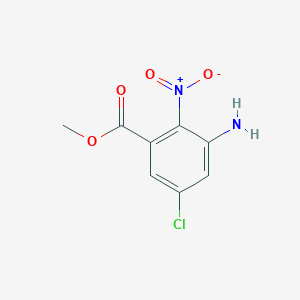

Methyl 3-amino-5-chloro-2-nitrobenzoate

Description

Contextualization within the Field of Substituted Benzoate (B1203000) Chemistry

Substituted benzoates are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a wide range of complex molecules. The benzene (B151609) ring of a benzoate can be functionalized with various substituent groups, which profoundly influence the molecule's physical and chemical properties. These modifications can alter electron density, steric hindrance, and reactivity, thereby allowing for precise control over subsequent chemical transformations.

The specific substitution pattern of Methyl 3-amino-5-chloro-2-nitrobenzoate, featuring an amino group, a chloro group, and a nitro group on the benzene ring, places it in a unique position within the broader family of substituted benzoates. The interplay of these functional groups—an electron-donating amino group and electron-withdrawing nitro and chloro groups—creates a complex electronic environment that dictates its reactivity. Research into analogous substituted nitrobenzoic acids has demonstrated that the nature and position of substituents significantly impact crystal structures and intermolecular interactions. For instance, studies on binary systems of nitrobenzoic acid derivatives with methyl, hydroxyl, or chloro substituents have shown varied solid solution formation, highlighting the subtle yet critical role of each functional group.

Significance of Functionalized Aromatic Esters as Synthetic Intermediates

Functionalized aromatic esters, such as this compound, are highly valued as intermediates in organic synthesis. The ester group itself can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation to form amides. The presence of additional functional groups on the aromatic ring further enhances their synthetic utility, allowing for a diverse array of subsequent reactions.

The strategic placement of the amino, chloro, and nitro groups on the benzoate ring of the title compound offers multiple reaction sites. For example, the nitro group can be selectively reduced to an amino group, opening pathways for the synthesis of various heterocyclic compounds. The amino group can be diazotized and replaced with a wide range of other functional groups. Furthermore, the chloro group can participate in nucleophilic aromatic substitution reactions under specific conditions. This multi-functionality makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. The synthesis of complex molecules often relies on the sequential and selective manipulation of such functional groups, underscoring the importance of these versatile intermediates.

Overview of Contemporary Research Trends in Aromatic Nitro, Amino, and Halogen Chemistry

The study of this compound is situated at the intersection of several active areas of chemical research: aromatic nitro, amino, and halogen chemistry.

Aromatic Nitro Chemistry: Aromatic nitro compounds are crucial intermediates in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. msu.edu Recent research has focused on the development of novel and more efficient methods for the synthesis of aromatic nitro compounds. nih.gov Additionally, the selective reduction of the nitro group to an amino group is a fundamental transformation, with ongoing efforts to develop milder and more selective catalysts. The reactivity of the nitro group itself is also an area of active investigation, with studies exploring its participation in various cycloaddition and rearrangement reactions.

Aromatic Amino Chemistry: The amino group is a versatile functional group that can be readily transformed into a variety of other functionalities. Contemporary research in this area includes the development of new methods for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. Furthermore, the development of stereoselective methods for the synthesis of chiral amines remains a significant focus.

Aromatic Halogen Chemistry: Halogenated aromatic compounds are important precursors in a multitude of chemical transformations, particularly in cross-coupling reactions where the halogen acts as a leaving group. acs.org Modern research in this field is driven by the need for more selective and environmentally benign halogenation methods. The use of Lewis acid catalysts in electrophilic halogenation continues to be a standard method, with ongoing research into developing more efficient and recyclable catalysts. acs.orgresearchgate.net Additionally, the direct C-H halogenation of aromatic compounds is a rapidly developing area, offering a more atom-economical approach to these valuable intermediates.

The combination of these three functional groups in this compound provides a rich platform for exploring new synthetic methodologies and constructing complex molecular architectures.

Data and Research Findings

While specific research articles focusing exclusively on this compound are limited, data from closely related compounds can provide valuable insights into its expected properties and reactivity.

Synthesis: The synthesis of polysubstituted benzoates often involves a multi-step sequence. A plausible synthetic route to this compound could involve the nitration of a substituted benzoic acid, followed by chlorination and esterification, and finally, the introduction or modification of the amino group. For instance, a patented method for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves the nitration of m-toluic acid, followed by hydrogenation to reduce the nitro group, and subsequent chlorination. google.com The esterification could then be carried out as a final step.

Spectroscopic Data of Analogous Compounds: Spectroscopic analysis is crucial for the characterization of organic molecules. Based on data from similar compounds, the following spectral characteristics for this compound can be anticipated:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The methyl ester protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically around 160-170 ppm), the aromatic carbons, and the methyl carbon of the ester.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include N-H stretching for the amino group, C=O stretching for the ester, and characteristic absorptions for the nitro group. For example, in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the asymmetric and symmetric stretching of the NO₂ group appear around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Reactivity and Potential Applications: The combination of functional groups in this compound suggests a rich and varied reactivity profile. The nitro group can be selectively reduced, and the amino group can be diazotized or acylated. The chloro substituent can potentially undergo nucleophilic aromatic substitution. These potential transformations make it a valuable intermediate for the synthesis of a wide range of target molecules, including those with potential biological activity. For example, various substituted nitro- and aminobenzoic acid derivatives have been investigated for their anticancer and antidiabetic properties. nih.gov

Below are interactive data tables summarizing typical spectroscopic data for related substituted benzoates, which can serve as a reference for predicting the properties of this compound.

Table 1: Representative ¹H NMR Data for Substituted Methyl Benzoates

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |

|---|---|---|

| Methyl 5-chloro-2-nitrobenzoate | 7.6-8.2 | 3.9 |

| Methyl 2-amino-3-nitrobenzoate | 6.8-8.1 | 3.9 |

Table 2: Representative IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Characteristic Absorption Range |

|---|---|

| N-H Stretch (Amino) | 3300-3500 |

| C=O Stretch (Ester) | 1715-1750 |

| N=O Stretch (Nitro, Asymmetric) | 1500-1560 |

| N=O Stretch (Nitro, Symmetric) | 1345-1385 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAXPEIKSDVOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for Methyl 3 Amino 5 Chloro 2 Nitrobenzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of Methyl 3-amino-5-chloro-2-nitrobenzoate allows for the logical disconnection of the molecule into simpler, more readily available precursors. The synthesis can be approached by strategically introducing the functional groups—amino, chloro, and nitro—onto a substituted benzene (B151609) ring, followed by the formation of the methyl ester.

The most straightforward disconnection is the ester linkage, which points to 3-amino-5-chloro-2-nitrobenzoic acid and methanol as immediate precursors. This simplifies the primary challenge to the synthesis of the substituted benzoic acid itself.

Further analysis of 3-amino-5-chloro-2-nitrobenzoic acid suggests several potential synthetic sequences by disconnecting the substituents from the aromatic ring:

C-N (Amino) Disconnection: The amino group is commonly formed through the reduction of a nitro group. This suggests a precursor such as 3,5-dichloro-2-nitrobenzoic acid or a dinitro equivalent where one nitro group is selectively reduced.

C-N (Nitro) Disconnection: The nitro group can be introduced via electrophilic aromatic nitration. A key precursor for this step would be Methyl 3-amino-5-chlorobenzoate. The regioselectivity of this reaction is critical and is governed by the directing effects of the existing amino, chloro, and ester groups.

C-Cl (Chloro) Disconnection: The chloro group can be added through electrophilic halogenation. This points to Methyl 3-amino-2-nitrobenzoate as a precursor, where the directing effects of the amino group would guide the chlorination to the desired position.

Based on these disconnections and established synthetic routes for related compounds, several key precursors can be identified. These include compounds like 3-amino-5-chlorobenzoic acid, 5-chloro-2-nitrobenzoic acid, and m-toluic acid, which can serve as foundational starting materials in multi-step syntheses. nih.govgoogle.comsigmaaldrich.comgoogle.com For instance, a synthetic pathway for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, begins with m-toluic acid, which undergoes nitration, hydrogenation reduction, and finally chlorination. google.comgoogle.com

Classical and Modern Synthetic Routes to this compound

The construction of this compound involves a series of fundamental organic transformations. The specific sequence of these reactions is crucial for achieving the desired substitution pattern.

Esterification Strategies for the Benzoate (B1203000) Moiety

The final step in many synthetic routes to the target molecule is the esterification of the corresponding carboxylic acid. Several methods are available for this transformation. iajpr.com

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.comtruman.edu The reaction is heated to reflux to drive the equilibrium towards the ester product. truman.edu

Alkylation with Alkyl Halides/Sulfates: A common alternative involves the use of an alkylating agent. For example, 5-chloro-2-nitrobenzoic acid can be converted to its methyl ester using dimethyl sulfate (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. nih.gov

Acid Chloride Formation: The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then reacts readily with methanol to form the methyl ester.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure | Reversible reaction, requires excess alcohol |

| Alkylation | Dimethyl sulfate, K₂CO₃ | Reflux in acetone | High yield, irreversible | Dimethyl sulfate is toxic |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Methanol | Two steps, often mild conditions for the second step | High reactivity, good for sterically hindered acids | Two-step process, harsh reagents in the first step |

Regioselective Nitration of Related Aromatic Systems

The introduction of the nitro group at the C2 position is a critical step that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the substituents already present on the aromatic ring. Standard nitrating conditions often involve a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.compatsnap.com

In a potential precursor like methyl 3-amino-5-chlorobenzoate, the substituents would exert the following influences:

Amino group (-NH₂): Strongly activating, ortho, para-directing.

Chloro group (-Cl): Deactivating, ortho, para-directing.

Ester group (-COOCH₃): Deactivating, meta-directing.

The desired C2 position is ortho to the powerful activating amino group and meta to the chloro and ester groups. The C4 and C6 positions are also activated by the amino group. Therefore, careful control of reaction conditions is necessary to achieve selective nitration at the C2 position and avoid the formation of unwanted isomers. A synthesis for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves the nitration of m-toluic acid, where the methyl and carboxylic acid groups direct the incoming nitro group. google.comgoogle.com

Selective Chlorination and Introduction of Halogen Substituents

Introducing a chlorine atom at the C5 position can be accomplished through electrophilic halogenation of a precursor such as methyl 3-amino-2-nitrobenzoate. In this substrate, the powerful ortho, para-directing amino group strongly activates the C5 position (para), making it the most likely site for chlorination.

Several chlorinating agents can be employed for this purpose:

N-Chlorosuccinimide (NCS): A mild and effective reagent for the chlorination of activated aromatic rings. However, its high cost can be a drawback for large-scale synthesis. patsnap.com

Cyanuric Chloride: This reagent has been presented as a more cost-effective alternative to NCS for the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com

Sulfuryl Chloride (SO₂Cl₂): Used for the chlorination of similar compounds like 3-methyl-2-aminobenzamide. google.com

Sodium Hypochlorite/Acetic Acid: This combination has been successfully used for the 5-position chlorination of methyl anthranilate. google.com

| Reagent | Abbreviation | Typical Use Case | Notes |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Chlorination of activated rings | Mild conditions, but expensive patsnap.com |

| Cyanuric Chloride | - | Chlorination of aminobenzoic acids | Cost-effective alternative to NCS patsnap.com |

| Sulfuryl Chloride | SO₂Cl₂ | Chlorination of anilides and related compounds | Can be highly reactive |

| Sodium Hypochlorite | NaOCl | Chlorination in aqueous/acidic media | Inexpensive industrial reagent google.com |

Reduction of Nitro Groups to Amino Functionalities

The formation of the amino group at the C3 position is typically achieved by the reduction of a nitro group precursor. This is a fundamental transformation in the synthesis of aromatic amines. wikipedia.org The choice of reducing agent is important to ensure chemoselectivity, leaving other functional groups like the ester and the second nitro group (at C2) intact if the strategy involves a dinitro precursor. However, a more common strategy involves the reduction of a single nitro group on a precursor that will later be nitrated again or chlorinated. For example, the synthesis of 2-amino-3-methylbenzoic acid involves the hydrogenation of 2-nitro-3-methylbenzoic acid. google.com

A variety of methods are available for the reduction of aromatic nitro groups: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is often the method of choice, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is generally a clean and high-yielding method. Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Classical methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl, acetic acid) are robust and widely used for reducing nitro groups. commonorganicchemistry.comvedantu.com

Sulfide Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used and are sometimes employed for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in several key steps of the synthesis, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

Acid Catalysis in Esterification: As mentioned, the Fischer esterification of the parent carboxylic acid relies on strong acid catalysts like H₂SO₄ to accelerate the reaction towards equilibrium. google.comtruman.edu

Heterogeneous Catalysis in Hydrogenation: The reduction of a nitro group to an amino group is one of the most significant applications of catalysis in this synthetic context. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are indispensable for efficient catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com These catalysts provide a surface for the reaction between hydrogen gas and the nitro compound, leading to a clean conversion to the amine.

Modern Electrocatalysis: Innovative approaches include the electrocatalytic reduction of substituted nitroarenes. acs.org Methods using polyoxometalate redox mediators have shown high selectivity for the reduction of nitro groups to anilines, even in the presence of other reducible functionalities. acs.org This approach can offer a greener alternative to traditional stoichiometric reductants by using electricity as the reducing agent.

The strategic application of these catalytic methods is essential for developing an efficient, scalable, and environmentally conscious synthesis of this compound.

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysis plays a pivotal role in the synthesis of complex organic molecules by offering high efficiency and selectivity under mild reaction conditions. While specific literature detailing the use of homogeneous catalysts for the direct synthesis of this compound is not extensively available, the principles can be applied to key synthetic steps, such as the selective reduction of a nitro group in a polychlorinated nitroaromatic precursor.

Transition metal complexes, such as those involving ruthenium, rhodium, and palladium, are well-established homogeneous catalysts for the hydrogenation of nitroarenes. For a molecule with multiple reducible groups, the choice of catalyst and reaction conditions is crucial to achieve chemoselectivity. For instance, in the synthesis of related aminobenzoates, specific ruthenium-phosphine complexes have demonstrated high activity and selectivity in the reduction of a nitro group without affecting other sensitive functionalities like halogens or ester groups. The efficiency of these catalysts stems from their ability to activate hydrogen and the substrate in the same phase, leading to lower activation energies and faster reaction rates.

Heterogeneous Catalysis and Recoverable Systems

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, which are crucial for sustainable and cost-effective industrial processes. In the context of synthesizing this compound, heterogeneous catalysts are particularly relevant for the selective reduction of a dinitro precursor or the hydrogenation of a nitro group.

Commonly used heterogeneous catalysts include metals like palladium, platinum, and nickel supported on solid materials such as activated carbon, alumina, or silica. These supported catalysts are known for their high stability and ease of separation from the reaction mixture through simple filtration. For the synthesis of halo-nitro aromatic amines, the choice of catalyst is critical to prevent dehalogenation, a common side reaction. For example, platinum-based catalysts are often preferred over palladium for the reduction of nitro groups in chlorinated aromatic compounds due to their lower propensity to cleave the carbon-halogen bond.

Recent innovations focus on the development of nanocatalysts and structured catalytic supports to enhance activity and selectivity. These advanced materials provide a high surface area and a well-defined distribution of active sites, which can lead to improved reaction rates and better control over the product distribution. The development of recoverable catalytic systems is a key step towards more environmentally friendly and economically viable synthetic routes for fine chemicals.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic methods for specialty chemicals like this compound. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts and waste.

For the synthesis of this compound, a high atom economy can be achieved by favoring addition and substitution reactions over elimination reactions. For example, a synthetic route that involves the direct amination of a precursor would have a higher atom economy than a multi-step process that generates stoichiometric byproducts.

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis Step This interactive table allows for the calculation of atom economy for a hypothetical reaction step in the synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| Precursor A | 200 | 1 | 200 |

| Reagent B | 50 | 1 | 50 |

| Total Reactants | 250 | ||

| This compound | 230.59 | 1 | 230.59 |

| Byproduct C | 19.41 | 1 | 19.41 |

| Total Products | 250 | ||

| Atom Economy (%) | 92.24% |

Solvent Selection and Environmentally Benign Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental footprint. The ideal green solvent should be non-toxic, non-flammable, biodegradable, and derived from renewable resources.

In the synthesis of aromatic compounds like this compound, traditional solvents such as chlorinated hydrocarbons and volatile organic compounds (VOCs) are often used. However, their environmental and health hazards have led to a search for greener alternatives. Environmentally benign media such as water, supercritical fluids (like CO2), and ionic liquids are being explored as replacements.

For instance, catalytic reactions in aqueous media can offer significant environmental benefits. Water is non-toxic, non-flammable, and readily available. The development of water-soluble catalysts and phase-transfer catalysis techniques has enabled a wide range of organic reactions to be carried out in water. Similarly, supercritical CO2 is an attractive solvent due to its non-toxic nature, and its properties can be tuned by adjusting temperature and pressure, allowing for efficient reactions and easy product separation.

Process Optimization and Yield Enhancement in this compound Production

Process optimization is a critical step in the development of any chemical synthesis to ensure high yield, purity, and cost-effectiveness. This involves a systematic study of various reaction parameters to identify the optimal conditions for the desired transformation.

Influence of Reaction Parameters on Selectivity

In the synthesis of a polysubstituted aromatic compound like this compound, achieving high selectivity is often a major challenge. The presence of multiple reactive sites on the aromatic ring can lead to the formation of isomeric byproducts, which can be difficult to separate from the desired product.

The selectivity of a reaction can be influenced by a variety of parameters, including temperature, pressure, reaction time, catalyst loading, and solvent polarity. For example, in a nitration reaction to introduce the nitro group, the temperature must be carefully controlled to prevent over-nitration and the formation of dinitro compounds. Similarly, in a catalytic reduction step, the hydrogen pressure and catalyst concentration can affect the chemoselectivity, preventing the reduction of other functional groups.

The polarity of the solvent can also play a crucial role in directing the regioselectivity of a reaction. By choosing a solvent with the appropriate polarity, it is possible to stabilize certain transition states over others, thereby favoring the formation of the desired isomer. A systematic study of these parameters, often using statistical methods like Design of Experiments (DoE), is essential for optimizing the selectivity and maximizing the yield of this compound.

Table 2: Hypothetical Influence of Reaction Parameters on Selectivity This interactive table illustrates the potential impact of different reaction parameters on the selectivity of a key synthetic step.

| Parameter | Value | Selectivity for Desired Isomer (%) |

| Temperature | 50°C | 85 |

| 70°C | 78 | |

| 90°C | 65 | |

| Pressure | 1 atm | 82 |

| 5 atm | 90 | |

| 10 atm | 88 | |

| Catalyst Loading | 0.5 mol% | 75 |

| 1.0 mol% | 92 | |

| 2.0 mol% | 89 |

Strategies for Purity Enhancement in Synthetic Pathways

Recrystallization

Recrystallization is a cornerstone technique for purifying solid organic compounds. wikipedia.orglibretexts.org The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. libretexts.org For aromatic nitro compounds and their derivatives, solvents like methanol and ethanol are frequently employed. youtube.comresearchgate.net

The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. emu.edu.tr As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. wikipedia.orgemu.edu.tr The efficiency of this process is highly dependent on the choice of solvent, where the desired compound should have high solubility at elevated temperatures and low solubility at cooler temperatures. emu.edu.tr

Interactive Table: Recrystallization Parameters for Related Compounds

| Compound | Solvent | Outcome | Reference |

| Methyl m-nitrobenzoate | Methanol | Significant purity increase, as confirmed by melting point elevation. | researchgate.net |

| 2-amino-3-methyl-5-chlorobenzoic acid | Methanol | Yielded off-white solid with a purity of 98.5%. | |

| Methyl 3-acetamido-5-(hydroxymethyl)benzoate | Not specified | Purification by recrystallization was a key step. | beilstein-journals.org |

Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from a mixture based on their differing solubilities in aqueous and organic solvents. wikipedia.orgstudy.com This method is particularly effective for purifying precursors, such as carboxylic acids, which are common in the synthesis of benzoate esters. vernier.com

For instance, a crude mixture containing an acidic precursor like 2-chloro-5-nitrobenzoic acid can be dissolved in an organic solvent. By washing this solution with an aqueous base (e.g., sodium hydroxide), the acidic compound is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. vernier.commagritek.com The layers are then separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, causing it to precipitate out of the solution. magritek.comumass.edu This technique is highly effective at removing neutral or basic impurities.

Interactive Table: Purity Enhancement via Acid-Base Treatment

| Step | Action | Rationale | Result |

| 1 | Dissolve crude product in organic solvent. | Prepare for liquid-liquid extraction. | Mixture is in solution. |

| 2 | Wash with aqueous base (e.g., NaOH, NaHCO₃). | Convert acidic components to water-soluble salts. wikipedia.org | Acidic impurities and/or product move to the aqueous layer. study.com |

| 3 | Separate aqueous and organic layers. | Isolate the two phases. | Components are physically separated. |

| 4 | Acidify the aqueous layer (e.g., with HCl). | Regenerate the insoluble acidic compound. magritek.com | Pure acidic compound precipitates and can be collected by filtration. |

Chromatographic Methods

When recrystallization or extraction methods are insufficient, particularly for separating compounds with similar properties like isomers, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) passes through it.

Flash column chromatography is a faster variant that uses pressure to accelerate the solvent flow, enabling efficient separation. For instance, the purification of methyl 3-(hydroxymethyl)-5-nitrobenzoate, a structurally related compound, was successfully achieved using flash column chromatography with a dichloromethane and methanol solvent system. beilstein-journals.org The choice of mobile and stationary phases is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). researchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful tool, not only for purification on a preparative scale but also for assessing the purity of the final product with high precision. novasolbio.comalwsci.comsielc.com

Advanced Analytical Purity Assessment

Confirming the purity of the final compound requires sophisticated analytical methods capable of detecting trace-level impurities. The quality of pharmaceutical intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredients (APIs). novasolbio.com

High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis, HPLC can separate, identify, and quantify the main component and any impurities. novasolbio.comalwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile organic impurities, such as residual solvents or by-products. alwsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity of the desired product and revealing the structure of any co-isolated impurities. novasolbio.com

Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of crystalline substances by analyzing their melting profiles, as impurities tend to broaden the melting range. netzsch.com

The integration of these purification strategies and analytical controls is crucial for the reliable synthesis of high-purity this compound.

Reaction Mechanisms and Chemical Transformations of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate

Reactivity of the Nitro Group: Reduction Pathways and Derivatives

The nitro group is a strong electron-withdrawing group and its reduction is a common transformation, often being a key step in the synthesis of more complex molecules. The reduction of the nitro group in Methyl 3-amino-5-chloro-2-nitrobenzoate can lead to the formation of a diamino derivative, which is a valuable precursor in many synthetic routes.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. The reaction proceeds through a series of intermediates, and the precise mechanism can be influenced by the choice of catalyst, solvent, and reaction conditions.

The generally accepted mechanism for the catalytic hydrogenation of a nitroaromatic compound on a metal surface involves the following key steps:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is reduced in a stepwise manner. The initial reduction product is a nitroso compound, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine.

Desorption: The final amine product is desorbed from the catalyst surface, regenerating the active sites for further reaction.

The efficiency and selectivity of the hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst support. For industrial-scale reactions, fixed-bed reactors are often preferred.

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to moderate heat, atmospheric to high pressure | Methyl 3,2-diamino-5-chlorobenzoate |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure | Methyl 3,2-diamino-5-chlorobenzoate |

| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) or Hydrazine (N₂H₄) | Elevated temperature and pressure | Methyl 3,2-diamino-5-chlorobenzoate |

In a molecule with multiple reducible functional groups, such as this compound, achieving chemoselectivity is crucial. The goal is often to reduce the nitro group without affecting the ester or the chloro substituent. The chloro group is generally stable under typical catalytic hydrogenation conditions, but the ester group can sometimes be susceptible to reduction, especially with more aggressive reducing agents.

Several methods have been developed for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. These methods often employ specific catalysts or reducing agents that are mild enough not to affect other parts of the molecule. For instance, the use of certain transition metal complexes can facilitate the selective reduction of the nitro group.

Furthermore, in molecules containing multiple nitro groups, regioselective reduction of one nitro group over another can be achieved. This is often governed by the electronic and steric environment of the different nitro groups. In the case of dinitroaromatic compounds, the less sterically hindered nitro group or the one activated by electron-withdrawing groups is often preferentially reduced.

Reactivity of the Amino Group: Electrophilic and Nucleophilic Transformations

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions with electrophiles. It can also be transformed into a diazonium group, which is an excellent leaving group and can be substituted by a wide range of nucleophiles.

The primary amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide. For example, reaction with acetyl chloride would yield Methyl 3-acetamido-5-chloro-2-nitrobenzoate.

Alkylation of the amino group can be more challenging to control, as it can lead to a mixture of mono- and di-alkylated products. The reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of reaction conditions, including the solvent and the base, can influence the selectivity of the alkylation. For instance, using a bulky alkylating agent can favor mono-alkylation due to steric hindrance.

| Reaction | Reagent | Typical Conditions | Product |

| Acylation | Acetyl Chloride (CH₃COCl) | Presence of a non-nucleophilic base (e.g., pyridine) | Methyl 3-acetamido-5-chloro-2-nitrobenzoate |

| Alkylation | Methyl Iodide (CH₃I) | Presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) | Methyl 3-(methylamino)-5-chloro-2-nitrobenzoate and Methyl 3-(dimethylamino)-5-chloro-2-nitrobenzoate |

The amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and can undergo a variety of transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. This provides a versatile method for introducing a range of functional groups onto the aromatic ring. Other derivatizations include reaction with potassium iodide to introduce an iodine atom, or with water to introduce a hydroxyl group.

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Methyl 5-chloro-2-nitro-3-diazoniumchloridobenzoate |

| Sandmeyer (Chlorination) | CuCl, HCl | Methyl 3,5-dichloro-2-nitrobenzoate |

| Sandmeyer (Bromination) | CuBr, HBr | Methyl 3-bromo-5-chloro-2-nitrobenzoate |

| Iodination | KI | Methyl 3-chloro-5-iodo-2-nitrobenzoate |

| Hydroxylation | H₂O, heat | Methyl 3-chloro-5-hydroxy-2-nitrobenzoate |

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chloro group on the aromatic ring is generally unreactive towards nucleophilic substitution. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation makes the chloro group susceptible to nucleophilic aromatic substitution (SNAr).

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.

Loss of the Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.

A variety of nucleophiles can displace the chloro group in this manner, including alkoxides, amines, and thiols. The rate of the SNAr reaction is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

| Nucleophile | Reagent | Typical Conditions | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | Methanol, heat | Methyl 3-methoxy-5-amino-2-nitrobenzoate |

| Amine | Ammonia (B1221849) (NH₃) or an Alkylamine | Polar aprotic solvent, heat | Methyl 3,5-diamino-2-nitrobenzoate (from ammonia) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Polar aprotic solvent | Methyl 3-(phenylthio)-5-amino-2-nitrobenzoate |

Influence of Activating and Deactivating Groups on Substitution Kinetics

The substituents on the aromatic ring of this compound exert significant influence over its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. The amino group is a powerful activating group, donating electron density to the ring through resonance, while the nitro and methyl ester groups are strong deactivating groups, withdrawing electron density. aiinmr.com The chloro group is deactivating via induction but can donate electron density through resonance. quora.com

This combination of groups creates a complex reactivity profile. The strong electron-withdrawing nature of the nitro and ester groups significantly reduces the ring's electron density, making electrophilic aromatic substitution difficult. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group, such as the chloro or even the nitro group. researchgate.net

Table 1: Influence of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity | Directing Effect |

| Amino (-NH₂) | 3 | Activating (Resonance) | Increases electron density | Ortho, Para |

| Nitro (-NO₂) | 2 | Deactivating (Resonance & Induction) | Decreases electron density | Meta |

| Chloro (-Cl) | 5 | Deactivating (Induction) | Decreases electron density | Ortho, Para |

| Methyl Ester (-COOCH₃) | 1 | Deactivating (Resonance & Induction) | Decreases electron density | Meta |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound possesses a C-Cl bond, making it a suitable substrate for various palladium-catalyzed reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant. beilstein-journals.orgacs.org In this reaction, the chloro group at the C-5 position could be substituted by a wide range of primary or secondary amines. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. researchgate.net

Alternatively, the existing amino group at the C-3 position could potentially react with a different aryl halide in a Buchwald-Hartwig coupling, leading to the formation of a diarylamine derivative. The feasibility of these reactions would depend on the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. beilstein-journals.org

Table 2: Potential Palladium-Catalyzed Reactions for this compound

| Reaction Name | Bond Formed | Reactants | Potential Outcome |

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Substitution of the -Cl group with a new amino group, or reaction of the existing -NH₂ group. |

| Suzuki Coupling | C-C | Aryl Halide + Boronic Acid | Substitution of the -Cl group with an aryl or vinyl group. |

| Heck Coupling | C-C | Aryl Halide + Alkene | Substitution of the -Cl group with a vinyl group. |

| Sonogashira Coupling | C-C | Aryl Halide + Terminal Alkyne | Substitution of the -Cl group with an alkynyl group. |

Reactivity of the Ester Moiety: Hydrolysis and Transesterification

The methyl ester group (-COOCH₃) is a key functional group that can undergo nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification. libretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (3-amino-5-chloro-2-nitrobenzoic acid) and methanol. libretexts.org This reaction is reversible and typically requires an excess of water to drive the equilibrium toward the products.

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. The catalyst is regenerated by the loss of a proton. libretexts.org

Base-Promoted Hydrolysis (Saponification) Mechanisms

In the presence of a base, such as sodium hydroxide, the ester undergoes saponification, an irreversible hydrolysis reaction. libretexts.orgyoutube.com

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible acid-base step drives the reaction to completion. libretexts.orgyoutube.com

Transesterification Processes and Alkoxy Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. libretexts.org For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst to produce a new ester (e.g., Ethyl 3-amino-5-chloro-2-nitrobenzoate) and methanol. Using a large excess of the new alcohol shifts the equilibrium towards the desired product.

A related transformation is ammonolysis, where the ester reacts with ammonia or an amine to form an amide. For example, the reaction of a similar compound, ethyl 2-amino-5-chloro-3-methylbenzoate, with methylamine gas yields 2-amino-5-chloro-N,3-dimethylbenzamide. google.com This demonstrates the utility of the ester as a precursor to other carboxylic acid derivatives.

Aromatic Ring Transformations and Skeletal Rearrangements

While skeletal rearrangements of this compound itself are not widely documented, related nitro-aromatic compounds are known to undergo such transformations. The presence of an ortho-nitro group can facilitate specific rearrangements.

For instance, certain ortho-nitrobenzylidenemalonates have been shown to rearrange to 2-aminobenzoate (B8764639) derivatives. fiu.edu This type of reaction is influenced by the electron-withdrawing groups on the aromatic ring, which increase the acidity of benzylic protons and control the oxidative potential of the ortho-nitro group. The rearrangement involves an intramolecular redox process where the nitro group is reduced to an amino group while an adjacent carbon is oxidized. Increasing the number of electron-withdrawing groups on the phenyl ring generally facilitates these transformations. fiu.edu Although this specific reaction applies to a different class of molecules, it highlights a potential, albeit complex, reaction pathway that can be initiated by the ortho-nitro group present in the title compound.

Ring-Opening and Ring-Closure Reactions (e.g., Heterocyclic Formation)

While ring-opening reactions of the stable aromatic core of this compound are not commonly observed under typical synthetic conditions, the compound is highly amenable to ring-closure reactions. The primary pathway for these transformations involves the reductive cyclization of the o-nitroaniline moiety. This process typically begins with the reduction of the nitro group to an amino group, generating a highly reactive in situ intermediate, a substituted methyl 2,3-diaminobenzoate. This diamine intermediate can then undergo intramolecular condensation or oxidative cyclization to form various heterocyclic rings.

One of the most prominent applications of this reactivity is in the synthesis of benzimidazoles . The in situ generated diamine can react with aldehydes or carboxylic acids (or their derivatives) to yield substituted benzimidazoles. For instance, in a process analogous to the synthesis of other 1,2-disubstituted benzimidazoles, reacting this compound with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) is expected to produce the corresponding benzimidazole (B57391) derivative. connectjournals.com The reaction proceeds through the formation of a Schiff base between one of the amino groups of the reduced intermediate and the aldehyde, followed by intramolecular cyclization and subsequent aromatization.

Another significant heterocyclic system that can be accessed from this compound is the phenazine nucleus. The synthesis of phenazine derivatives can be achieved through the oxidative cyclization of the in situ formed diamino intermediate. This transformation can be promoted by various oxidizing agents or can occur under specific reductive conditions that favor the subsequent oxidation of the cyclized intermediate. The resulting phenazine-1-carboxylic acid methyl ester would be substituted with chloro and amino groups, offering further handles for chemical modification.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the general reaction conditions.

| Starting Material | Reagent(s) | Product Class | General Reaction Conditions |

| This compound | 1. Reducing Agent (e.g., Na₂S₂O₄) 2. Aldehyde (R-CHO) | Substituted Benzimidazoles | Microwave irradiation in a solvent like DMSO connectjournals.com |

| This compound | 1. Reducing Agent (e.g., H₂, Pd/C) 2. Oxidizing Agent | Substituted Phenazines | Reductive cyclization followed by oxidation |

It is important to note that the substituents on the benzene (B151609) ring, namely the chloro, amino, and methyl ester groups, can influence the reactivity and the final product distribution. The electron-withdrawing nature of the chloro and methyl ester groups can affect the nucleophilicity of the amino groups, potentially influencing the rate of cyclization.

Mechanistic Investigations of Intramolecular Reactions

The mechanistic pathway of the intramolecular reactions of this compound is primarily centered on the reductive cyclization of the o-nitroaniline core. The generally accepted mechanism for the formation of benzimidazoles and phenazines from o-nitroanilines involves the following key steps:

Reduction of the Nitro Group: The initial and crucial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various reducing agents, such as sodium dithionite, catalytic hydrogenation (e.g., H₂/Pd-C), or electrochemical methods. The reduction is believed to proceed through intermediate species like the nitroso (-NO) and hydroxylamino (-NHOH) derivatives.

In Situ Formation of a Diamine: The reduction of the nitro group in this compound leads to the transient formation of Methyl 2,3-diamino-5-chlorobenzoate. This ortho-diamine is the key reactive intermediate for subsequent cyclization reactions.

Intramolecular Cyclization:

For Benzimidazole Formation: In the presence of an aldehyde, one of the amino groups of the diamine intermediate undergoes condensation to form a Schiff base. The second amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzimidazole ring. Subsequent elimination of a water molecule leads to the aromatic benzimidazole ring.

For Phenazine Formation: In the absence of an external electrophile like an aldehyde, and under oxidative conditions, the two amino groups of the diamine intermediate can undergo an intramolecular cyclization. This process involves the formation of a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine system.

The following table outlines the proposed mechanistic steps for the formation of a benzimidazole derivative from this compound.

| Step | Description | Intermediate |

| 1 | Reduction of the nitro group to an amino group. | Methyl 2,3-diamino-5-chlorobenzoate |

| 2 | Condensation of one amino group with an aldehyde to form a Schiff base. | Schiff base of Methyl 2,3-diamino-5-chlorobenzoate |

| 3 | Intramolecular nucleophilic attack of the second amino group on the imine carbon. | Dihydro-benzimidazole intermediate |

| 4 | Aromatization through the elimination of a water molecule. | Substituted benzimidazole |

While detailed mechanistic studies specifically on this compound are not extensively available, the understanding of these fundamental reaction pathways allows for the rational design of synthetic routes to a variety of valuable heterocyclic compounds. The presence of the chloro and methyl ester substituents is not expected to fundamentally alter these mechanisms but may have a quantitative effect on reaction rates and yields.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 3-amino-5-chloro-2-nitrobenzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide a complete picture of its molecular connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene (B151609) ring leaves two aromatic protons, which would appear as distinct signals. The amino group (-NH₂) protons may appear as a broad singlet. The methyl ester group (-OCH₃) would present as a sharp singlet.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing significant deshielding (a downfield shift). The chloro and ester groups are also electron-withdrawing. Conversely, the amino group is electron-donating, causing shielding (an upfield shift). Based on these effects, the proton at the C-6 position (ortho to the amino group) would be expected at a relatively upfield position, while the proton at the C-4 position (ortho to the chloro group and para to the nitro group) would be shifted further downfield.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, as the substitution pattern does not create any molecular symmetry. The chemical shifts would be influenced by the substituents in a predictable manner.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1 | - | 132-136 | - |

| C2 | - | 145-150 | - |

| C3 | - | 148-152 | - |

| C4 | 7.5-7.8 | 118-122 | d |

| C5 | - | 128-132 | - |

| C6 | 7.2-7.5 | 115-119 | d |

| C=O | - | 164-168 | - |

| OCH₃ | 3.9-4.1 | 52-54 | s |

| NH₂ | 5.0-6.0 (broad) | - | s (br) |

Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be expected between the signals of the two aromatic protons (H-4 and H-6), confirming their meta-relationship (a ⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the methyl proton singlet to the methoxy (B1213986) carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for mapping out the connectivity of quaternary (non-protonated) carbons. Key expected correlations would include:

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

The amino protons (-NH₂) potentially showing a correlation to C-2 and C-4.

These HMBC correlations would be instrumental in confirming the 1,2,3,5-substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. The molecular formula for this compound is C₈H₇ClN₂O₄. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the protonated molecule ([M+H]⁺), with a second peak (M+2) at approximately one-third the intensity of the main peak.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₈H₇³⁵ClN₂O₄]⁺ | 230.0094 |

| [C₈H₇³⁷ClN₂O₄]⁺ | 232.0065 |

| [C₈H₈³⁵ClN₂O₄]⁺ | 231.0172 |

| [C₈H₈³⁷ClN₂O₄]⁺ | 233.0143 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. For this compound, several fragmentation pathways can be predicted based on the functional groups present. Common fragmentation patterns for aromatic nitro compounds often involve the loss of the nitro group or its components. nih.gov

Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of carbon monoxide (CO): Following the loss of the methoxy radical.

Loss of the nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds.

Loss of nitric oxide (•NO): Often observed from the molecular ion.

The presence of the amino and chloro groups would further influence the fragmentation, potentially leading to the loss of HCl or HCN after initial fragmentation steps. The interpretation of these pathways helps to confirm the identity and arrangement of the substituents. unito.it

Table 3: Predicted Major Fragments in MS/MS Analysis

| Fragment Loss | Predicted Fragment m/z (for ³⁵Cl) |

| •OCH₃ | 199 |

| •NO₂ | 184 |

| •OCH₃ and CO | 171 |

| •NO₂ and HCN | 157 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption or scattering bands at specific frequencies. Analysis of the spectra for related compounds such as 3-chloro-2-nitrobenzoic acid and 3-amino-5-nitrobenzoic acid provides insight into the expected vibrational frequencies. nih.govscielo.br

N-H Stretching: The amino group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group (-C=O) would show a strong, sharp absorption band in the range of 1710-1730 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. scielo.br

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond would produce a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ester (-COOCH₃) | C=O Stretch | 1710 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1370 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

Characteristic Vibrations of Nitro, Amino, Chloro, and Ester Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its nitro, amino, chloro, and ester moieties. While a specific spectrum for the title compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds and established correlation tables.

The key functional groups and their expected vibrational frequencies are:

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and characteristic stretching vibrations. researchgate.netrsc.org These correspond to the asymmetric and symmetric stretching of the N-O bonds.

Amino Group (NH₂): Primary aromatic amines show characteristic N-H stretching vibrations. Additionally, they exhibit scissoring and wagging bending vibrations.

Ester Group (COOCH₃): The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption. The C-O stretches are also present but can be harder to distinguish as they fall in the fingerprint region.

Chloro Group (C-Cl): The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum.

An interactive data table summarizing these expected vibrations is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Amino (Ar-NH₂) | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| N-H Scissoring | 1650 - 1550 | Medium | |

| C-N Stretch | 1350 - 1200 | Medium-Strong | |

| Ester (-COOCH₃) | C=O Stretch | 1750 - 1715 | Strong |

| C-O Stretch | 1300 - 1000 | Medium-Strong | |

| Chloro (Ar-Cl) | C-Cl Stretch | 850 - 550 | Strong |

This table presents typical wavenumber ranges for the specified functional groups in aromatic compounds.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and ester carbonyl oxygen atoms) in this compound suggests the potential for significant intra- and intermolecular hydrogen bonding. These interactions critically influence the compound's physical properties and crystal packing.

Analysis of closely related crystal structures provides insight into the likely interactions. For instance, the crystal structure of methyl 2-amino-5-chlorobenzoate reveals both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov An intramolecular N-H···O bond occurs between one of the amino hydrogens and the carbonyl oxygen of the ester group, forming a stable six-membered ring. researchgate.netnih.gov The second amino hydrogen participates in intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains. researchgate.netnih.gov

In contrast, the crystal structure of methyl 5-chloro-2-nitrobenzoate , which lacks the amino group, is stabilized by weaker C-H···O interactions. nih.govresearchgate.net In this structure, aromatic and methyl C-H groups interact with the oxygen atoms of the nitro and ester groups of neighboring molecules, forming layers. nih.govresearchgate.net

For this compound, a combination of these interactions is expected. The amino group is a strong hydrogen bond donor and would likely form robust N-H···O bonds with the nitro or ester oxygen atoms of adjacent molecules, playing a dominant role in the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Potential in Title Compound |

| Intermolecular H-Bond | N-H (Amino) | O=C (Ester) | High |

| Intermolecular H-Bond | N-H (Amino) | O=N (Nitro) | High |

| Intramolecular H-Bond | N-H (Amino) | O=N (Nitro) | Possible, depends on conformation |

| Weak H-Bond | C-H (Aromatic/Methyl) | O=C / O=N | High |

| π–π Stacking | Benzene Ring | Benzene Ring | Possible |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For this compound, this technique would precisely determine the planarity of the benzene ring and the orientation of the substituent groups.

In the related structure of methyl 5-chloro-2-nitrobenzoate , the nitro and ester (acetoxy) groups are twisted relative to the plane of the benzene ring by 29.4° and 49.7°, respectively. nih.govresearchgate.net This twisting is a result of steric hindrance between the adjacent bulky groups. A similar steric clash between the amino and nitro groups at the 2- and 3-positions of the title compound would likely lead to significant twisting of these groups out of the ring plane.

The crystal structure of the isomer methyl 2-amino-5-chlorobenzoate shows the molecule to be nearly planar, which is facilitated by the formation of an intramolecular hydrogen bond between the 2-amino group and the ester's carbonyl oxygen. researchgate.netnih.gov

The table below compares crystallographic data for these two key analogues.

| Parameter | Methyl 5-chloro-2-nitrobenzoate nih.govresearchgate.net | Methyl 2-amino-5-chlorobenzoate researchgate.netnih.gov |

| Formula | C₈H₆ClNO₄ | C₈H₈ClNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁ |

| a (Å) | 4.2616 | 3.9480 |

| b (Å) | 22.470 | 9.0230 |

| c (Å) | 9.3894 | 12.018 |

| β (°) | 90.64 | 94.10 |

| Volume (ų) | 899.1 | 427.02 |

| Z | 4 | 2 |

Analysis of Crystal Packing and Supramolecular Architecture

XRD also reveals how molecules are arranged in the crystal lattice, a study of crystal packing and supramolecular architecture. As discussed in section 4.3.2, hydrogen bonds are the primary drivers of the supramolecular assembly in compounds containing amino groups.

In methyl 2-amino-5-chlorobenzoate , intermolecular N-H···O hydrogen bonds link molecules into chains that extend along the crystallographic b-axis. researchgate.netnih.gov In methyl 5-chloro-2-nitrobenzoate , the packing is dictated by weaker C-H···O interactions and slipped π–π stacking interactions between benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.646 Å. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the key transitions are typically π → π* and n → π*.

The benzene ring itself has characteristic absorptions, which are significantly modified by the attached functional groups. Both the amino (-NH₂) and nitro (-NO₂) groups are powerful chromophores and auxochromes that interact strongly with the π-system of the ring.

Amino Group: The lone pair of electrons on the nitrogen atom of the amino group (an auxochrome) delocalizes into the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This results in a bathochromic (red) shift of the π → π* transitions to longer wavelengths.

Nitro Group: The nitro group is a strong electron-withdrawing group and a chromophore. It extends the conjugation of the π-system and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This also causes a significant red shift in the absorption bands.

The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) on the same ring can lead to the formation of a "push-pull" system. This often results in a new, intense absorption band at a long wavelength, corresponding to an intramolecular charge transfer (ICT) transition. Aromatic nitro compounds typically have absorptions around 330 nm, and the presence of the amino group would be expected to shift this to even longer wavelengths. nih.gov

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for identifying and quantifying compounds like this compound in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for analyzing polar, thermolabile, or high molecular weight compounds. nih.govresearchgate.net

Separation (LC): Reversed-phase HPLC would be the typical mode of separation, where a nonpolar stationary phase is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water). The retention time of the analyte provides one level of identification.

Detection (MS): Following separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, creating a characteristic fragmentation pattern that serves as a highly specific fingerprint for structural confirmation. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.

Separation (GC): The compound is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. mdpi.com

Detection (MS): The separated components are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. EI often causes extensive fragmentation, yielding a rich spectrum that is highly reproducible and can be compared against spectral libraries for identification. nih.gov

For this compound, LC-MS might be more suitable to avoid potential degradation of the nitro or amino groups at the high temperatures used in GC inlets. technologynetworks.com However, with appropriate derivatization or the use of analyte protectants, GC-MS can also be a viable and powerful analytical tool. thermofisher.com

Theoretical and Computational Chemistry Studies of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 3-amino-5-chloro-2-nitrobenzoate, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the amino, chloro, and nitro groups on the benzene (B151609) ring and the orientation of the methyl ester group. Furthermore, DFT is used to calculate electronic properties such as dipole moment, atomic charges, and the electrostatic potential map, which are crucial for understanding the molecule's polarity and intermolecular interactions.

No specific DFT studies on the electronic structure and molecular geometry of this compound have been found in the literature.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular energies and properties. For this compound, high-level ab initio calculations would serve to benchmark the results obtained from DFT and provide more precise values for properties like conformational energies and reaction barriers. The choice of basis set would be critical in these calculations to accurately describe the electronic distribution around the chlorine and nitro groups.

Specific high-accuracy ab initio calculations for this compound are not available in published research.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the LUMO's energy and distribution indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. For this compound, FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack, providing insights into its chemical behavior in reactions.

A Frontier Molecular Orbital analysis specifically for this compound has not been reported.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. An MD simulation of this compound would involve calculating the trajectory of atoms over time, governed by a force field. This would allow for the exploration of different rotational conformations (rotamers) of the amino, nitro, and methyl ester groups. The results would yield information on the most stable conformations and the energy barriers between them, which is essential for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors or catalysts.

There are no published molecular dynamics simulation studies focused on the conformational landscape of this compound.

Reaction Pathway Modeling and Transition State Characterization